

# Discovery and development of the Notch inhibitor Cb-103

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Discovery and Development of the Notch Inhibitor Cb-103

#### Introduction

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for regulating cellular differentiation, proliferation, and apoptosis.[1] Its aberrant activation is a key driver in various human cancers, including T-cell acute lymphoblastic leukemia (T-ALL) and certain solid tumors like breast cancer, making it a compelling therapeutic target.[2][3] Early efforts to inhibit this pathway focused on gamma-secretase inhibitors (GSIs), which block the final proteolytic cleavage required for Notch receptor activation.[2] However, the clinical utility of GSIs has been hampered by significant dose-limiting gastrointestinal toxicities, as gamma-secretase cleaves numerous substrates besides Notch.[2][4]

This has driven the search for novel inhibitors with improved specificity and safety profiles. **Cb-103** (Limantrafin) emerged from these efforts as a first-in-class, orally active, small-molecule pan-Notch inhibitor.[1][5] Unlike GSIs, **Cb-103** features a unique mechanism of action, targeting the downstream Notch transcription factor complex.[1][2] This guide provides a comprehensive overview of the discovery, preclinical validation, and clinical development of **Cb-103** for researchers, scientists, and drug development professionals.

# **Discovery and Mechanism of Action**

**Cb-103** was identified through a high-throughput screening of chemical libraries using a specially designed cell-based coculture assay.[2] This system utilized "signal-sending" cells







expressing the Notch ligand Delta-like 4 (DL4) and "signal-receiving" cells expressing the Notch1 receptor coupled with a Notch-responsive luciferase reporter.[2]

The key differentiator for **Cb-103** is its mechanism of action. It is not a GSI. Instead, it functions as a protein-protein interaction (PPI) inhibitor.[5][6] **Cb-103** selectively interferes with the assembly of the Notch transcription activation complex in the nucleus.[1][2] Specifically, it binds to a critical site on a Notch-specific protein within the complex, preventing the interaction between the active intracellular domain of the Notch receptor (NICD) and the core transcription factor CSL (also known as CBF1, Suppressor of Hairless, Lag-1).[1][6] This blockade of the NICD-CSL interaction effectively downregulates the transcription of Notch target genes, such as those in the HES and HEY families.[1][7]

This unique mode of action allows **Cb-103** to block both ligand-dependent and ligand-independent Notch signaling, making it effective against cancers driven by genetic lesions that cause constitutive Notch activation, including those resistant to GSIs.[1][4][6]





Click to download full resolution via product page

Caption: Notch Signaling Pathway and Cb-103 Mechanism of Action.



# Preclinical Development In Vitro Studies

**Cb-103** has demonstrated potent anti-tumor activity across a range of Notch-dependent cancer cell lines. In T-ALL cell lines, which frequently harbor activating NOTCH1 mutations, **Cb-103** inhibited growth, induced cell cycle arrest, and promoted apoptosis.[2] Its efficacy extends to breast cancer models, where it shows synergistic effects when combined with standard-of-care agents.[1][8] Notably, **Cb-103** is effective in GSI-resistant tumor cell lines, underscoring the advantage of its distinct mechanism.[2][5]

| Cell Line Type       | Models Used                                     | Cb-103<br>Concentration<br>Range | Observed<br>Effects                                          | Combination<br>Synergy         |
|----------------------|-------------------------------------------------|----------------------------------|--------------------------------------------------------------|--------------------------------|
| T-ALL                | RPMI-8402                                       | 10 nM - 25 μM                    | Growth inhibition, cell cycle arrest, apoptosis[2][9]        | N/A                            |
| ER+ Breast<br>Cancer | MCF-7,<br>T47D/PKCα,<br>WHM20 (ESR1-<br>mutant) | 150 nM - 10 μM                   | Inhibition of mammosphere formation, anti-CSC activity[8]    | Fulvestrant, Palbociclib[4][8] |
| TNBC                 | HCC1187 (GSI-<br>resistant)                     | 150 nM - 10 μM                   | Growth inhibition, inhibition of mammosphere formation[2][8] | Paclitaxel[8]                  |

#### **In Vivo Studies**

Preclinical animal studies confirmed the in vitro findings. **Cb-103**, administered orally, inhibited the growth of human breast cancer and leukemia xenografts.[9] A key finding from these studies was the absence of gut toxicity, a common and severe side effect of GSIs.[2][9] This favorable safety profile is attributed to its specific mechanism targeting the nuclear transcription complex. In vivo studies also provided proof-of-concept for combination therapies.



| Cancer Model             | Animal Model                    | Cb-103<br>Dosage        | Combination<br>Agent | Key Outcomes                                                          |
|--------------------------|---------------------------------|-------------------------|----------------------|-----------------------------------------------------------------------|
| Leukemia                 | Xenograft                       | Not specified           | N/A                  | Tumor growth inhibition[9]                                            |
| ER+ Breast<br>Cancer     | ESR1-mutant<br>xenograft        | Not specified           | Fulvestrant          | Significant reduction in tumor volume[4]                              |
| TNBC (GSI-<br>resistant) | Xenograft                       | 25 mg/kg<br>(i.p./p.o.) | Paclitaxel           | Significantly delayed tumor growth compared to paclitaxel alone[5][8] |
| Colorectal<br>Cancer     | PDX (oxaliplatin-<br>resistant) | Not specified           | Oxaliplatin          | Resensitized tumor to oxaliplatin treatment[2]                        |

## **Clinical Development: The NCT03422679 Study**

Based on its promising preclinical profile, **Cb-103** entered a first-in-human Phase I/II clinical trial (NCT03422679) to evaluate its safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors and hematological malignancies.[4][7][11] A major focus was on patients with adenoid cystic carcinoma (ACC), a cancer type where NOTCH1-activating mutations are common.[12]

#### **Study Design**

- Population: Patients aged ≥18 with advanced or recurrent solid tumors (notably ACC) or hematologic malignancies.[7][13]
- Structure: A dose-escalation phase followed by a dose-confirmation/expansion phase. In the confirmatory cohort, evidence of Notch-activating mutations was required for enrollment.[7]
   [13]



- Dosing: Cb-103 was administered orally in 28-day cycles at escalating doses, starting at 13 mg once daily.[7][11]
- Endpoints: The primary endpoint was safety and the determination of dose-limiting toxicities (DLTs) and the recommended Phase 2 dose (RP2D). Secondary endpoints included pharmacokinetics and preliminary anti-tumor activity (RECIST v1.1).[7][11][13]

#### **Clinical Results**

Safety and Tolerability: **Cb-103** demonstrated a manageable safety profile and was generally well-tolerated.[11][13] Crucially, it did not cause the severe gastrointestinal toxicities associated with GSIs.[14]

- DLTs: Two DLTs were observed: elevated gamma-glutamyl transferase (GGT) and a visual change.[13][15]
- Common TRAEs: The most common Grade 3-4 treatment-related adverse events (TRAEs) included elevated liver function tests (LFTs), anemia, and visual changes.[11][13] Nausea, fatigue, and diarrhea were common but mostly low-grade.[16]
- Recommended Phase 2 Dose (RP2D): The RP2D was established as 500 mg twice daily, administered 5 days on, 2 days off weekly.[13][15]

Efficacy: While no objective responses were observed, **Cb-103** monotherapy demonstrated biological activity and led to disease stabilization in a substantial number of patients.[11][13]

- Stable Disease (SD): 49% of all patients (37 of 79) achieved stable disease.[11][13]
- ACC Cohort: In the heavily pre-treated ACC cohort (40 patients), 58% (23 patients) had stable disease.[11][13] The median progression-free survival (PFS) was 2.5 months, and the median overall survival (OS) was 18.4 months.[11][13][15]



| Clinical Outcome        | All Patients (n=79)           | Adenoid Cystic Carcinoma<br>(ACC) Cohort (n=40) |
|-------------------------|-------------------------------|-------------------------------------------------|
| Objective Response Rate | 0%[11][13]                    | 0%[11][13]                                      |
| Stable Disease Rate     | 49%[11][13]                   | 58%[11][13]                                     |
| Median PFS              | Not Reported                  | 2.5 months (95% CI, 1.5-3.7)<br>[11][13]        |
| Median OS               | 9.2 months (95% CI, 6.3-18.4) | 18.4 months (95% CI, 6.3-not reached)[11]       |

# Experimental Protocols High-Throughput Screening: Cell-Based Coculture Assay

This assay was foundational to the discovery of Cb-103.[2]

- Cell Preparation: Two HeLa cell lines were engineered: a "signal-sending" line stably
  expressing the Notch ligand DL4, and a "signal-receiving" line expressing the human Notch1
  receptor and a luciferase reporter gene under the control of a Notch-responsive promoter.
- Coculture: Signal-sending and signal-receiving cells were co-plated in multi-well plates.
- Compound Addition: Library compounds, including **Cb-103**, were added to the wells.
- Incubation: The plates were incubated to allow for cell-cell interaction, Notch activation, and reporter gene expression.
- Readout: Luciferase activity was measured as a quantitative indicator of Notch pathway activation. A decrease in luminescence in the presence of a compound indicated inhibitory activity.

### In Vitro T-ALL Cell Viability Assay

This protocol was used to assess the direct anti-proliferative effects of **Cb-103**.[9]

#### Foundational & Exploratory





- Cell Seeding: Marrow mesenchymal stroma cells (MSCs) were seeded in 384-well plates (2,500 cells/well).[9]
- Coculture Addition: After 24 hours, T-ALL cells (e.g., RPMI-8402) were added to the MSCs (25,000-30,000 cells/well).[9]
- Treatment: After another 24 hours, **Cb-103** was added at various concentrations (e.g., 10 nM to 25  $\mu$ M), with DMSO as a vehicle control.[9]
- Incubation: The coculture was incubated for 3 days.[9]
- Cell Viability Measurement: ALL cells were collected and stained with 7-AAD. Cell viability was measured by flow cytometry, using counting beads for normalization.[9]





Click to download full resolution via product page

Caption: Experimental Workflow for In Vitro T-ALL Cell Viability Assay.



#### **Mammosphere Formation Assay**

This assay evaluates the effect of Cb-103 on cancer stem cell (CSC) populations.[1][8]

- Cell Culture: Breast cancer cells (e.g., MCF-7, HCC1187) were cultured to generate singlecell suspensions.
- Seeding: Cells were plated at low density in non-adherent culture plates with serum-free sphere media.
- Treatment: **Cb-103**, alone or in combination with other agents (e.g., fulvestrant, paclitaxel), was added to the media.[8]
- Incubation: Cells were incubated for a period of 7-14 days to allow for the formation of mammospheres (3D spheroids).
- Quantification: The number and size of the mammospheres formed in each condition were counted and analyzed using microscopy. A reduction indicates an inhibitory effect on CSC self-renewal.

#### **Conclusion and Future Directions**

**Cb-103** represents a significant advancement in the field of Notch-targeted cancer therapy. Its novel mechanism of action as a protein-protein inhibitor of the Notch transcription complex distinguishes it from earlier GSIs, conferring a superior safety profile that avoids dose-limiting gut toxicities.[2][4] Preclinical studies have robustly demonstrated its single-agent and combination efficacy in various cancer models, including those resistant to other treatments.[2] [8]

The first-in-human clinical trial confirmed that **Cb-103** is well-tolerated and biologically active, capable of inducing prolonged disease stabilization in heavily pre-treated cancer patients, particularly those with Notch-mutant ACC.[13][15] While single-agent objective responses were limited, the data strongly support its further development. Future strategies will likely focus on two key areas: patient selection and combination therapies. Enriching clinical trials for patients with biomarker-confirmed Notch pathway activation is critical.[17] Furthermore, exploring rational combinations of **Cb-103** with standard-of-care chemotherapy, targeted agents (like SERDs or CDK4/6 inhibitors), and potentially immunotherapy holds the promise of overcoming



treatment resistance and improving outcomes for patients with Notch-driven malignancies.[3][8] [17]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. pnas.org [pnas.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. A Phase I Study of the Pan-Notch Inhibitor CB-103 for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Efficacy of CB-103, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 13. A Phase I Study of the Pan-Notch Inhibitor CB-103 for Patients with Advanced Adenoid Cystic Carcinoma and Other Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. | BioWorld [bioworld.com]
- 17. biorxiv.org [biorxiv.org]



To cite this document: BenchChem. [Discovery and development of the Notch inhibitor Cb-103]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1273782#discovery-and-development-of-the-notch-inhibitor-cb-103]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com